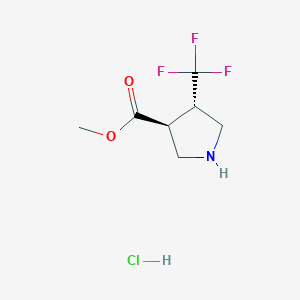

Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride reflects the compound's complex stereochemical arrangement and functional group positioning. The IUPAC designation specifically identifies the absolute stereochemistry at carbon positions 3 and 4 of the pyrrolidine ring, where both stereocenters adopt the S configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and subsequent biological activity profiles.

The molecular formula C7H11ClF3NO2 indicates the presence of seven carbon atoms, eleven hydrogen atoms, one chlorine atom from the hydrochloride salt formation, three fluorine atoms concentrated in the trifluoromethyl group, one nitrogen atom within the pyrrolidine ring, and two oxygen atoms associated with the methyl ester functionality. The molecular weight of 233.62 daltons reflects the substantial contribution of the halogen atoms, particularly the three fluorine atoms which collectively account for approximately 24% of the total molecular mass.

The stereochemical configuration (3S,4S) establishes a cis relationship between the carboxylate ester and trifluoromethyl substituents on the pyrrolidine ring. This spatial arrangement significantly influences the compound's conformational preferences and potential intermolecular interactions. Research on related pyrrolidine derivatives has demonstrated that the cis-3R,4S isomer configuration often represents the preferred stereochemistry for optimal biological activity, suggesting that the (3S,4S) configuration in this compound may contribute to specific pharmacological properties.

The trifluoromethyl group positioning at the 4-position of the pyrrolidine ring introduces substantial electronic effects due to the high electronegativity of fluorine atoms. The carbon-fluorine bonds in the trifluoromethyl group exhibit partial ionic character, creating a significant dipole moment that influences both intramolecular conformational preferences and intermolecular packing arrangements in the solid state.

Properties

IUPAC Name |

methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQYZTONTAQRGS-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride, with the CAS number 1821794-04-0, is a compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The following sections will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H10F3NO2·HCl

- Molecular Weight : 233.615 g/mol

- Purity : 97% .

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's ability to interact with target enzymes. For example, compounds containing trifluoromethyl groups have been shown to improve potency against various targets, including reverse transcriptase enzymes and serotonin uptake inhibitors .

- Modulation of Protein Interactions : Research indicates that the presence of a trifluoromethyl group can significantly alter the binding affinity of compounds to proteins, potentially enhancing their therapeutic effects .

- Impact on Cellular Signaling Pathways : The compound may influence critical signaling pathways by modulating receptor interactions or downstream effects related to cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Case Studies

- Trifluoromethyl Group in Drug Design : A study highlighted the role of trifluoromethyl groups in increasing the efficacy of drugs targeting the PD-1/PD-L1 interaction. The methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine derivative exhibited a significant rescue effect on immune cells, suggesting potential applications in cancer immunotherapy .

- Antiviral Properties : In a controlled environment, this compound was tested for its antiviral properties against various pathogens. Results indicated a marked reduction in viral load at specific dosages, pointing towards its utility as an antiviral agent .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Properties

Recent studies have indicated that compounds similar to methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride exhibit antiviral activity. For instance, research published in the Journal of Medicinal Chemistry highlighted the potential of trifluoromethylated pyrrolidines in inhibiting viral replication mechanisms. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

1.2 Neurological Applications

The compound has been investigated for its neuroprotective effects. A study demonstrated that derivatives of this compound could modulate neurotransmitter systems, suggesting a role in treating neurodegenerative diseases like Alzheimer's. The structural similarity to known neuroprotective agents supports this hypothesis .

Table 1: Summary of Medicinal Applications

| Application | Description | Reference |

|---|---|---|

| Antiviral Activity | Inhibits viral replication; enhances bioavailability | |

| Neuroprotection | Potential treatment for neurodegenerative diseases |

Agrochemical Development

2.1 Herbicidal Activity

This compound has shown promise as a herbicide. Its ability to disrupt plant growth at specific developmental stages has been documented in agricultural studies. The trifluoromethyl group is critical for the herbicidal activity, providing a mechanism for selective toxicity against weeds while minimizing harm to crops .

2.2 Insecticidal Properties

The compound's structural characteristics have also been linked to insecticidal properties. Research indicates that it can act as a repellent or toxic agent against certain pest species, enhancing its utility in integrated pest management strategies .

Table 2: Summary of Agrochemical Applications

| Application | Description | Reference |

|---|---|---|

| Herbicide Activity | Disrupts plant growth; selective toxicity | |

| Insecticide Activity | Acts as a repellent/toxic agent against pests |

Materials Science

3.1 Polymer Synthesis

In materials science, this compound is being explored as a building block for synthesizing novel polymers with enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups into polymer backbones has been shown to significantly improve properties such as hydrophobicity and resistance to solvents .

3.2 Coatings and Adhesives

The compound's unique properties make it suitable for use in coatings and adhesives that require high durability and resistance to environmental factors. Studies indicate that coatings formulated with this compound exhibit superior performance compared to traditional formulations .

Table 3: Summary of Materials Science Applications

Comparison with Similar Compounds

Trifluoromethyl vs. Chlorophenyl Group

- Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1630945-13-9): Molecular Formula: C₁₂H₁₅Cl₂NO₂ (MW: 276.16). Applications: Likely used in antiviral or anticancer agents due to halogenated aromatic motifs.

Trifluoromethyl vs. Difluoromethyl Group

- This may reduce steric hindrance while maintaining moderate metabolic resistance.

Trifluoromethyl vs. Methyl Group

- (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1260603-24-4): Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67). Key Difference: The methyl group (-CH₃) lacks the electron-withdrawing and hydrophobic properties of -CF₃, resulting in lower bioavailability and target affinity.

Pharmacological Relevance

- This compound : Demonstrated utility in protease inhibitors (e.g., HCV NS3/4A) due to -CF₃’s strong electron-withdrawing effects and conformational rigidity.

- Analogues with -CH₃ or -CF₂H: Limited to preclinical studies for less demanding targets (e.g., bacterial enzymes).

Research Findings and Trends

Recent patents (e.g., EP 4 374 877 A2) highlight the incorporation of trifluoromethyl-pyrrolidine scaffolds into spirocyclic and polycyclic drug candidates for neurodegenerative diseases. The target compound’s commercial availability and stereochemical purity (>98%) position it as a preferred intermediate over less stable or less bioactive analogues.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride generally involves:

- Construction of the pyrrolidine ring with defined stereochemistry at C-3 and C-4.

- Introduction of the trifluoromethyl group at the 4-position.

- Esterification at the 3-position to form the methyl ester.

- Conversion to the hydrochloride salt for improved stability and handling.

The key challenge is achieving the (3S,4S) stereochemical configuration with high enantiomeric purity.

Enantioselective Conjugate Addition Approach

One well-documented method involves the enantioselective conjugate addition of substituted malonates to nitroalkenes, followed by ring closure to form the pyrrolidine ring. This approach allows for the introduction of the trifluoromethyl group and the establishment of the stereocenters in a controlled manner.

Example Procedure Highlights (Adapted from Pyrrolidine-Based PDE4 Inhibitor Synthesis):

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of methyl ester precursor with LiHMDS in toluene and t-butyl acetate at –5 to –10 °C | LiHMDS (1 M in THF), cooling, 80 min addition | 88% | Formation of key intermediate with stereocontrol |

| 2 | Work-up with saturated sodium bicarbonate and brine washes | Room temperature | — | Ensures removal of acidic impurities |

| 3 | Concentration and drying under reduced pressure | Rotary evaporation | — | Prepares for subsequent reduction |

| 4 | Reduction step sensitive to water, performed in THF | Controlled conditions | — | Maintains stereochemical integrity |

| 5 | Filtration and purification by crystallization from isopropyl acetate/hexane | Vacuum drying at 35 °C | 64% isolated | Yields single diastereomer |

This method emphasizes temperature control and moisture sensitivity to maintain stereochemistry and high yield.

Protection and Functional Group Transformations

In some synthetic routes, amino groups are protected (e.g., as Boc derivatives) to facilitate selective reactions. Methyl chloroformate is used for carbamate formation, and hydrogenation with Pd/C is employed for reduction steps.

Alternative Synthetic Routes

Other methods include:

- Cyclization of chiral precursors bearing trifluoromethyl substituents.

- Use of chiral pool starting materials such as L-proline derivatives.

- Catalytic asymmetric hydrogenation or cross-coupling to establish stereochemistry.

Detailed Research Findings

Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|---|

| Enolate formation | LiHMDS in THF/toluene | –10 to 15 °C | 80 min | 88% | Maintains (3S,4S) stereochemistry |

| Work-up | Sat. NaHCO3, brine wash | RT | 30 min | — | Removes acidic byproducts |

| Reduction | Pd/C hydrogenation in MeOH | RT | 30 min | Quantitative | Preserves stereochemistry |

| Carbamate formation | Methyl chloroformate, Et3N in DCM | 0 °C | 1.5 h | Quantitative | No racemization observed |

| Crystallization | IPAc/Hexane | RT, vacuum drying | 2 days | 64% isolated | Single diastereomer |

Summary Table of Key Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to establish the (3S,4S) stereochemistry. Key intermediates include tert-butyl-protected pyrrolidine derivatives (e.g., (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid) . Yield optimization may require adjusting reaction conditions (e.g., temperature, solvent polarity) during deprotection or salt formation. For example, HCl in dioxane is commonly used for Boc deprotection and subsequent hydrochloride salt crystallization .

Q. Which analytical techniques are essential for characterizing the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical for resolving enantiomers. Complementary techniques include H-NMR (e.g., coupling constants for cis/trans configurations) and LC-MS to confirm molecular weight. Polarimetry can further validate optical rotation consistency with literature values .

Q. What stability considerations are relevant for storing and handling the hydrochloride salt form?

- Methodological Answer : The hydrochloride salt is hygroscopic and should be stored under inert gas (argon) at -20°C. Degradation studies suggest monitoring for hydrolysis of the methyl ester moiety under aqueous conditions via periodic HPLC analysis. Use anhydrous solvents (e.g., DMF, THF) in reactions to minimize decomposition .

Advanced Research Questions

Q. How can stereochemical inversion or racemization be minimized during synthetic steps involving the pyrrolidine ring?

- Methodological Answer : Racemization risks arise during nucleophilic substitutions or acid/base treatments. Strategies include:

- Using mild deprotection agents (e.g., TFA instead of HCl for Boc groups).

- Low-temperature reactions (<0°C) to suppress ring-opening rearrangements.

- Stereoretentive conditions for trifluoromethyl group introduction, such as Cu-catalyzed cross-coupling with retention of configuration .

Q. What computational methods are suitable for predicting the compound’s conformational stability and solvation effects?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the pyrrolidine ring’s puckering and the trifluoromethyl group’s electronic effects. Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) assess solvation free energy, guiding solvent selection for crystallization .

Q. How can researchers resolve contradictory data in reaction yields or purity when scaling up synthesis?

- Methodological Answer : Contradictions often stem from impurities in boronate intermediates or residual catalysts. Troubleshooting steps:

- Purify intermediates via flash chromatography (SiO, hexane/EtOAc gradients).

- Use ICP-MS to quantify metal residues (e.g., Pd in cross-coupling reactions).

- Design DoE (Design of Experiments) to identify critical process parameters (e.g., stoichiometry, mixing rates) .

Q. What strategies are effective for studying the compound’s role in structure-activity relationships (SAR) for drug discovery?

- Methodological Answer : Synthesize analogs with variations in:

- Ester groups : Replace methyl with ethyl or tert-butyl to assess metabolic stability.

- Trifluoromethyl position : Compare (3S,4S) vs. (3R,4R) configurations using in vitro binding assays.

- Salt forms : Test hydrochloride vs. succinate salts for solubility differences in pharmacokinetic studies .

Q. How can enantiomeric excess (ee) be quantified when the compound is used as a chiral building block in peptidomimetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.